molecular formula C20H29F2N3O3 B6995627 N-[1-[(2,6-difluorophenyl)methyl]piperidin-3-yl]-2-(ethoxymethyl)morpholine-4-carboxamide

N-[1-[(2,6-difluorophenyl)methyl]piperidin-3-yl]-2-(ethoxymethyl)morpholine-4-carboxamide

Cat. No.: B6995627
M. Wt: 397.5 g/mol
InChI Key: MKOPHNDICYXROG-UHFFFAOYSA-N
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Description

N-[1-[(2,6-difluorophenyl)methyl]piperidin-3-yl]-2-(ethoxymethyl)morpholine-4-carboxamide is a complex organic compound that features a piperidine ring, a morpholine ring, and a difluorophenyl group

Properties

IUPAC Name

N-[1-[(2,6-difluorophenyl)methyl]piperidin-3-yl]-2-(ethoxymethyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29F2N3O3/c1-2-27-14-16-12-25(9-10-28-16)20(26)23-15-5-4-8-24(11-15)13-17-18(21)6-3-7-19(17)22/h3,6-7,15-16H,2,4-5,8-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOPHNDICYXROG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CCO1)C(=O)NC2CCCN(C2)CC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(2,6-difluorophenyl)methyl]piperidin-3-yl]-2-(ethoxymethyl)morpholine-4-carboxamide typically involves multiple steps, including the formation of the piperidine and morpholine rings, followed by the introduction of the difluorophenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(2,6-difluorophenyl)methyl]piperidin-3-yl]-2-(ethoxymethyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-[(2,6-difluorophenyl)methyl]piperidin-3-yl]-2-(ethoxymethyl)morpholine-4-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-[(2,6-difluorophenyl)methyl]piperidin-3-yl]-2-(ethoxymethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

N-[1-[(2,6-difluorophenyl)methyl]piperidin-3-yl]-2-(ethoxymethyl)morpholine-4-carboxamide can be compared with other similar compounds, such as:

    N-[1-[(2,6-difluorophenyl)methyl]piperidin-3-yl]-2-(methoxymethyl)morpholine-4-carboxamide: Differing by the presence of a methoxy group instead of an ethoxy group.

    N-[1-[(2,6-difluorophenyl)methyl]piperidin-3-yl]-2-(hydroxymethyl)morpholine-4-carboxamide: Differing by the presence of a hydroxyl group instead of an ethoxy group.

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